5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that features a unique combination of indole, thiadiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally, the construction of the pyrimidine ring. Each step requires specific reagents and conditions, such as:
Indole Derivative Formation: This step may involve the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Thiadiazole Ring Formation: This can be achieved by reacting thiosemicarbazide with a suitable carbonyl compound in the presence of an oxidizing agent.
Pyrimidine Ring Construction: The final step involves the cyclization of the intermediate compounds to form the pyrimidine ring, often using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological macromolecules. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole ring structure.
Thiadiazole Derivatives: Compounds such as acetazolamide and sulfamethoxazole contain the thiadiazole ring.
Pyrimidine Derivatives: Compounds like cytosine and thymine are well-known pyrimidine derivatives.
Uniqueness
What sets 5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is the combination of these three distinct heterocyclic systems in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-13-6-5-7-15(10-13)30-12-20-27-28-21(24)18(22(29)26-23(28)31-20)11-17-14(2)25-19-9-4-3-8-16(17)19/h3-11H,12,24H2,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVFLMIHRYMJL-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C(=NC5=CC=CC=C54)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C(=NC5=CC=CC=C54)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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